molecular formula C11H22BrF B1616869 1-Bromo-11-fluoroundecane CAS No. 463-33-2

1-Bromo-11-fluoroundecane

Cat. No.: B1616869
CAS No.: 463-33-2
M. Wt: 253.19 g/mol
InChI Key: XHFLARUCPXGAEM-UHFFFAOYSA-N
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Description

1-Bromo-11-fluoroundecane is an organic compound with the molecular formula C11H22BrF It is a halogenated alkane, characterized by the presence of both bromine and fluorine atoms attached to a long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-11-fluoroundecane can be synthesized through a multi-step process involving the halogenation of undecane. One common method involves the bromination of undecane to form 1-bromoundecane, followed by fluorination to introduce the fluorine atom at the terminal position. The reaction conditions typically involve the use of bromine (Br2) and a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of hazardous halogenating agents.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-11-fluoroundecane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-Bromo-11-fluoroundecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of fluorinated compounds.

    Biology: Utilized in the study of biological systems where halogenated compounds are of interest. It can be used to probe the effects of halogenation on biological activity.

    Medicine: Investigated for potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Employed in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-11-fluoroundecane involves its reactivity towards nucleophiles and bases. The presence of both bromine and fluorine atoms makes it a versatile intermediate for various chemical transformations. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-11-chloroundecane: Similar structure but with a chlorine atom instead of fluorine.

    1-Bromo-11-iodoundecane: Contains an iodine atom instead of fluorine.

    1-Bromo-11-hydroxyundecane: Contains a hydroxyl group instead of fluorine.

Uniqueness

1-Bromo-11-fluoroundecane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s behavior in chemical reactions, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-bromo-11-fluoroundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrF/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFLARUCPXGAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCF)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196799
Record name Undecane, 1-bromo-11-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463-33-2
Record name Undecane, 1-bromo-11-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecane, 1-bromo-11-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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